what are the properties of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid
what are the properties of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid
An In-Depth Technical Guide to 6-(2-Morpholinoethoxy)pyridine-3-boronic Acid in Modern Drug Discovery
Executive Summary
In the landscape of contemporary medicinal chemistry, the strategic incorporation of multifunctional building blocks is essential for optimizing both the pharmacodynamics (PD) and pharmacokinetics (PK) of drug candidates. 6-(2-Morpholinoethoxy)pyridine-3-boronic acid (and its highly stable pinacol ester derivative, CAS: 1254567-78-6)[1] represents a privileged structural motif. It seamlessly integrates a reactive handle for carbon-carbon bond formation (boronic acid/ester) with a highly optimized solubilizing group (morpholine) and a metabolically stable bioisostere (pyridine).
As a Senior Application Scientist, I have observed that the successful deployment of this compound requires a deep understanding of its physicochemical properties and the specific mechanistic nuances of heteroaryl cross-coupling. This whitepaper provides a comprehensive analysis of its structural rationale, target engagement mechanics, and field-proven synthetic workflows.
Physicochemical & Structural Properties
The utility of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid stems directly from its quantitative physicochemical profile. The molecule is designed to balance lipophilicity with aqueous solubility, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration.
Table 1: Key Physicochemical Data
| Property | Free Boronic Acid | Pinacol Ester (CAS: 1254567-78-6) | Rationale / Impact |
| Molecular Formula | C₁₁H₁₇BN₂O₄ | C₁₇H₂₇BN₂O₄ | The ester form prevents boroxine trimerization. |
| Molecular Weight | 252.08 g/mol | 334.22 g/mol | Low MW allows for downstream fragment elaboration. |
| Morpholine pKa | ~8.3 | ~8.3 | Ensures partial protonation at physiological pH (7.4). |
| Pyridine pKa | ~3.2 | ~3.2 | Lowered by the electron-withdrawing ethoxy linkage. |
| H-Bond Donors | 2 | 0 | Esterification masks donors, improving shelf stability. |
| H-Bond Acceptors | 5 | 5 | Enhances interaction with kinase hinge regions. |
Mechanistic Role in Drug Design
The architecture of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid is not arbitrary; it is a highly engineered system designed to solve specific medicinal chemistry challenges.
The Morpholine Moiety: Morpholine is a ubiquitous scaffold in Central Nervous System (CNS) and oncology drug discovery. The presence of a weakly basic nitrogen atom opposite an oxygen atom provides a pKa value (~8.3) that is nearly ideal for physiological environments. This allows the morpholine ring to exist in a dynamic equilibrium between its neutral and protonated states in the blood, significantly enhancing aqueous solubility and brain permeability[2]. Furthermore, the oxygen atom serves as a potent hydrogen bond acceptor, frequently engaging the solvent-exposed regions or the ribose pocket of kinase targets (e.g., PI3K, mTOR).
The Pyridine Core: Replacing a standard phenyl ring with a pyridine core lowers the overall lipophilicity (LogP) of the final drug candidate. This reduction in lipophilicity is mechanistically linked to a decrease in off-target liabilities, such as hERG channel inhibition, and an improvement in metabolic stability against cytochrome P450-mediated oxidation.
Pharmacophore logic and functional mapping of the compound's structural motifs.
Synthetic Utility: Heteroaryl Suzuki-Miyaura Coupling
The primary synthetic application of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, heteroaryl boronic acids—particularly electron-deficient pyridines—are notoriously susceptible to protodeboronation (the premature cleavage of the C-B bond) under standard basic coupling conditions[3].
To circumvent this, the choice of catalyst and base is critical. The use of robust, sterically demanding phosphine ligands (e.g., dppf or SPhos) combined with mild bases (e.g., K₃PO₄) in a biphasic solvent system ensures rapid transmetalation while suppressing degradation pathways.
Self-Validating Experimental Protocol
The following protocol outlines the optimized coupling of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester with a generic aryl/heteroaryl halide. This system is self-validating: the visual color changes and LCMS checkpoints ensure process integrity at each stage.
Reagents & Stoichiometry:
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Aryl Halide (Bromide or Iodide): 1.0 equivalent
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6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester: 1.2 equivalents
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
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Base: K₃PO₄ (2.0 equivalents)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M concentration)
Step-by-Step Methodology:
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Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic ester, K₃PO₄, and Pd(dppf)Cl₂.
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Causality Check: K₃PO₄ is selected over Na₂CO₃ or NaOH because its milder basicity prevents the rapid protodeboronation of the pyridine boronic species while still effectively forming the reactive boronate complex.
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Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Immediately subject the mixture to three cycles of freeze-pump-thaw, or vigorously sparge with ultra-pure N₂ for 15 minutes.
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Causality Check: Palladium(0) intermediates are highly sensitive to molecular oxygen. Failure to degas will result in oxidative homocoupling of the boronic ester, visually indicated by the rapid precipitation of palladium black.
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Thermal Activation: Heat the reaction mixture to 90 °C under a positive pressure of N₂ for 4 to 8 hours. The solution typically transitions from a deep red to a dark brown/black homogeneous mixture.
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In-Process Monitoring: After 4 hours, sample 10 µL of the organic layer, dilute in LCMS-grade Methanol, and analyze. The disappearance of the aryl halide and the presence of the coupled mass validate the catalytic cycle.
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Workup & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
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Causality Check: The morpholine ring is basic. If the product partitions into the aqueous layer, adjust the aqueous phase to pH 9 using saturated NaHCO₃ prior to extraction.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography on silica gel. Due to the basic morpholine nitrogen, a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% Triethylamine (TEA) is recommended to prevent peak tailing.
Optimized Suzuki-Miyaura cross-coupling workflow for heteroaryl boronic esters.
Handling, Stability, and Storage
While the free 6-(2-Morpholinoethoxy)pyridine-3-boronic acid is useful, it is prone to dehydration, forming cyclic boroxine anhydrides which complicate stoichiometric calculations. For rigorous drug development pipelines, the pinacol ester is the preferred format. It is highly stable at room temperature, resistant to ambient humidity, and undergoes in situ hydrolysis during the aqueous Suzuki coupling conditions, seamlessly entering the catalytic cycle without requiring a pre-deprotection step.
References
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Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL:[Link][2]
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Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][3]
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Commercial Catalog & Specifications: 6-(2-Morpholinoethoxy)pyridine-3-boronic Acid Pinacol Ester Source: Accela ChemBio URL:[Link][1]
